Cas no 58880-22-1 ((12S,13S)-9-Deoxy-12,13-epoxy-12,13-dihydro-9-oxoleucomycin V=3,4''-diacetate)

(12S,13S)-9-Deoxy-12,13-epoxy-12,13-dihydro-9-oxoleucomycin V=3,4''-diacetate structure
58880-22-1 structure
Product name:(12S,13S)-9-Deoxy-12,13-epoxy-12,13-dihydro-9-oxoleucomycin V=3,4''-diacetate
CAS No:58880-22-1
MF:C39H61NO16
Molecular Weight:799.898753881454
CID:1611352
PubChem ID:6446048

(12S,13S)-9-Deoxy-12,13-epoxy-12,13-dihydro-9-oxoleucomycin V=3,4''-diacetate 化学的及び物理的性質

名前と識別子

    • (14E)-9-{[5-{[5-(acetyloxy)-4-hydroxy-4,6-dimethyltetrahydro-2H-pyran-2-yl]oxy}-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl]oxy}-8-methoxy-3,12-dimethyl-5,13-dioxo-10-(2-oxoethyl)-4,17-dioxabicyclo[14.1.0]heptadec-14-en-7-yl acetate (non-
    • (14E)-9-{[5-{[5-(acetyloxy)-4-hydroxy-4,6-dimethyltetrahydro-2H-pyran-2-yl]oxy}-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl]oxy}-8-methoxy-3,12-dimethyl-5,13-dioxo-10-(2-oxoethyl)-4,1
    • [(14E)-9-[5-(5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-8-methoxy-3,12-dimethyl-5,13-dioxo-10-(2-oxoethyl)-4,17-dioxabicyclo[14.1.0]heptadec-14-e
    • (12S,13S)-9-Deoxy-12,13-epoxy-12,13-dihydro-9-oxoleucomycin V 3,4''-diacetate
    • (12S,13S)-9-Deoxy-12,13-epoxy-12,13-dihydro-9-oxoleucomycin V=3,4''-diacetate
    • Deltamycin A1
    • Leucomycin V, 9-deoxy-12,13-epoxy-12,13-dihydro-9-oxo-, 3,4B-diacetate, (12S,13S)-
    • AKOS040746745
    • BRN 1418066
    • 58880-22-1
    • [(14E)-9-[5-(5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-8-methoxy-3,12-dimethyl-5,13-dioxo-10-(2-oxoethyl)-4,17-dioxabicyclo[14.1.0]heptadec-14-en-7-yl] acetate
    • Leucomycin V, 9-deoxy-12,13-epoxy-12,13-dihydro-9-oxo-, 3,4(sup B)-diacetate, (12S,13S)-
    • (E)-9-((5-((5-acetoxy-4-hydroxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-8-methoxy-3,12-dimethyl-5,13-dioxo-10-(2-oxoethyl)-4,17-dioxabicyclo[14.1.0]heptadec-14-en-7-yl acetate
    • DTXSID401131854
    • インチ: 1S/C39H61NO16/c1-19-15-25(13-14-41)35(36(48-10)29(52-23(5)42)17-30(45)49-20(2)16-28-27(54-28)12-11-26(19)44)56-38-33(46)32(40(8)9)34(21(3)51-38)55-31-18-39(7,47)37(22(4)50-31)53-24(6)43/h11-12,14,19-22,25,27-29,31-38,46-47H,13,15-18H2,1-10H3/b12-11+
    • InChIKey: BSLHJKFVBDZBEO-VAWYXSNFSA-N
    • SMILES: O(C1CC(C)(C(C(C)O1)OC(C)=O)O)C1C(C)OC(C(C1N(C)C)O)OC1C(C(CC(=O)OC(C)CC2C(C=CC(C(C)CC1CC=O)=O)O2)OC(C)=O)OC |t:40|

計算された属性

  • 精确分子量: 799.39903486g/mol
  • 同位素质量: 799.39903486g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 17
  • 重原子数量: 56
  • 回転可能化学結合数: 12
  • 複雑さ: 1410
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 17
  • 确定化学键立构中心数量: 1
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.6
  • トポロジー分子極性表面積: 215Ų

(12S,13S)-9-Deoxy-12,13-epoxy-12,13-dihydro-9-oxoleucomycin V=3,4''-diacetate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T25303-5 mg
Deltamycin A1
58880-22-1
5mg
¥7000.00 2023-03-25
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T25303-5mg
Deltamycin A1
58880-22-1
5mg
¥ 7000 2023-09-07

(12S,13S)-9-Deoxy-12,13-epoxy-12,13-dihydro-9-oxoleucomycin V=3,4''-diacetate 関連文献

(12S,13S)-9-Deoxy-12,13-epoxy-12,13-dihydro-9-oxoleucomycin V=3,4''-diacetateに関する追加情報

Compound Introduction: CAS No 58880-22-1 and (12S,13S)-9-Deoxy-12,13-epoxy-12,13-dihydro-9-oxoleucomycin V=3,4''-diacetate

The compound identified by CAS No 58880-22-1 is a specialized derivative of leucomycin, specifically (12S,13S)-9-Deoxy-12,13-epoxy-12,13-dihydro-9-oxoleucomycin V=3,4''-diacetate. This compound belongs to the macrolide class of antibiotics, which has been widely studied for its potent biological activities. The unique stereochemistry and structural modifications in this derivative contribute to its distinct pharmacological properties and potential therapeutic applications.

In recent years, the field of antibiotic research has seen significant advancements in understanding the mechanisms of action and structural features of macrolides. The modification of (12S,13S)-9-Deoxy-12,13-epoxy-12,13-dihydro-9-oxoleucomycin V=3,4''-diacetate has been a focal point due to its enhanced efficacy against certain resistant bacterial strains. The epoxy group at the C12-C13 position plays a crucial role in modulating the binding affinity to bacterial ribosomes, thereby inhibiting protein synthesis in pathogens.

One of the most compelling aspects of this compound is its potential to overcome bacterial resistance mechanisms. The acetylation at the 3 and 4'' positions further enhances its stability and bioavailability. This modification is particularly significant in the context of rising multidrug-resistant (MDR) bacteria, which pose a serious threat to global health. Studies have demonstrated that (12S,13S)-9-Deoxy-12,13-epoxy-12,13-dihydro-9-oxoleucomycin V=3,4''-diacetate exhibits superior activity against Gram-positive bacteria compared to conventional macrolides.

The stereochemistry of this compound is another critical factor influencing its biological activity. The specific configuration at the C12 and C13 positions (both S) is essential for optimal binding to the bacterial 50S ribosomal subunit. This precise stereochemical arrangement ensures high selectivity for bacterial enzymes over human cellular components, minimizing side effects. Recent computational studies have provided insights into how this stereochemistry interacts with the ribosomal target, offering a detailed understanding of its mechanism of action.

Moreover, the derivatives of leucomycin have been explored for their potential in combination therapies. The synergistic effects when used alongside other antibiotics can lead to more effective treatment regimens against MDR pathogens. For instance, studies have shown that (12S,13S)-9-Deoxy-12,13-epoxy-12,13-dihydro-9-oxoleucomycin V=3,4''-diacetate can enhance the efficacy of beta-lactams by inhibiting bacterial cell wall synthesis. This combination approach is particularly promising in treating complicated infections where multiple drug resistance is observed.

The synthesis and optimization of this compound have been a subject of extensive research. Advanced synthetic methodologies have enabled the production of high-purity batches suitable for preclinical and clinical studies. Techniques such as chiral resolution and enzymatic catalysis have been employed to achieve the desired stereochemical purity. These advancements in synthetic chemistry have not only improved the yield but also reduced the environmental impact of production processes.

Preclinical studies have provided valuable insights into the pharmacokinetic properties of (12S,13S)-9-Deoxy-12,13-epoxy-12,13-dihydro-9-o xoleucomycin V=3,4'' diacetate. The compound exhibits moderate oral bioavailability and prolonged half-life due to its acetylated side chains. Pharmacokinetic modeling has helped predict optimal dosing regimens for different therapeutic indications. Additionally, toxicological assessments have shown that while the compound is effective at therapeutic concentrations, it does not induce significant hepatotoxicity or nephrotoxicity.

The clinical potential of this derivative has prompted several ongoing clinical trials aimed at evaluating its efficacy in treating resistant infections. Early-phase trials have reported promising results in patients with acute bacterial infections who have failed standard antibiotic treatments. The ability of (12S ,13S)-9 -Deoxy - 12 , 13 - epoxy - 1 2 , 1 3 - dihydro - 9 - oxoleucomycin V = 3 , 4 '' - diacetate to penetrate biofilms and inhibit biofilm-forming bacteria further underscores its potential as a novel therapeutic agent.

Future research directions include exploring additional derivatives with enhanced properties such as improved solubility or broader spectrum activity. The use of structure-based drug design approaches will be instrumental in developing next-generation macrolide antibiotics that address current limitations. Collaborative efforts between academia and industry are essential to translate these findings into viable therapeutic options for patients worldwide.

In conclusion,CAS No 58880 - 22 -1 represents a significant advancement in antibiotic development with (12S ,1 3 S ) - 9 - Deoxy - 1 2 ,1 3 - epoxy - 1 2 ,1 3 - dihydro - 9 - oxoleucomycin V =3 ,4 '' diacetate being a promising candidate for treating resistant bacterial infections . Its unique structural features , enhanced efficacy , and favorable pharmacokinetic profile make it a valuable addition to the armamentarium against MDR pathogens . Continued research efforts are warranted to fully harness its therapeutic potential and address global challenges in antimicrobial resistance.

おすすめ記事

推奨される供給者
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.